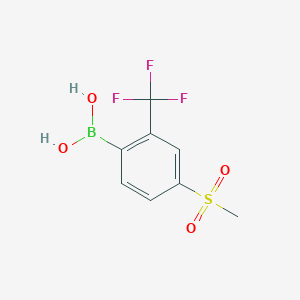

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid

Descripción

Molecular Geometry and Hybridization States

The molecular geometry of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is fundamentally determined by the hybridization states of its constituent atoms and the electronic effects of its substituents. The compound exhibits a complex three-dimensional structure where the phenyl ring serves as the central scaffold, with the boronic acid group adopting sp2 hybridization at the boron center. The methylsulfonyl group introduces additional geometric constraints through its tetrahedral sulfur center, which displays sp3 hybridization characteristics.

Theoretical calculations have demonstrated that the trifluoromethyl group significantly influences the overall molecular conformation. The carbon atom of the trifluoromethyl substituent maintains sp3 hybridization, while the three fluorine atoms adopt positions that minimize steric repulsion. The electron-withdrawing nature of both the trifluoromethyl and methylsulfonyl groups creates a pronounced electronic polarization across the aromatic ring, affecting the hybridization characteristics of the ring carbons.

The boronic acid moiety exhibits characteristic geometry with the boron atom forming three bonds in a trigonal planar arrangement. The two hydroxyl groups attached to boron can adopt different conformational states, with syn-anti and anti-anti configurations being energetically accessible. Computational studies on related trifluoromethylphenylboronic acids have shown that the presence of electron-withdrawing substituents influences the boron-oxygen bond lengths and the dihedral angles between the boronic acid group and the aromatic ring.

The methylsulfonyl group introduces additional complexity to the molecular geometry through its ability to participate in intramolecular interactions. The sulfur atom, in its tetrahedral sp3 hybridization state, creates a three-dimensional structure that can influence the overall molecular shape and stability. The oxygen atoms of the sulfonyl group can potentially engage in weak intramolecular hydrogen bonding interactions with the boronic acid hydroxyl groups, stabilizing specific conformational arrangements.

Crystallographic Analysis and Bond Length Optimization

Crystallographic investigations of trifluoromethylphenylboronic acids have revealed critical structural parameters that provide insights into the solid-state behavior of this compound. While specific crystal structure data for this exact compound may be limited, extensive studies on related trifluoromethyl-substituted phenylboronic acids offer valuable comparative information. These investigations have consistently demonstrated the formation of hydrogen-bonded dimers as the fundamental structural motif in the solid state.

The carbon-boron bond length in trifluoromethylphenylboronic acids typically ranges from 1.55 to 1.57 Å, with the presence of electron-withdrawing substituents causing subtle variations in these distances. The boron-oxygen bond lengths for the hydroxyl groups generally fall within the range of 1.35 to 1.37 Å, reflecting the partial double-bond character arising from oxygen-to-boron π-donation. The introduction of the methylsulfonyl group is expected to influence these bond lengths through its strong electron-withdrawing effect.

Crystallographic studies of similar compounds have shown that the dihedral angle between the boronic acid group and the aromatic ring plane varies significantly depending on the substitution pattern. For compounds with electron-withdrawing groups in the ortho position, such as the trifluoromethyl group in the target compound, the dihedral angle typically increases to minimize steric interactions. This conformational adjustment affects the overall molecular packing and intermolecular interaction patterns.

| Bond Type | Length Range (Å) | Angular Parameters |

|---|---|---|

| Carbon-Boron | 1.55-1.57 | Dihedral angle: 16-27° |

| Boron-Oxygen | 1.35-1.37 | Bond angle: 120±2° |

| Carbon-Sulfur | 1.78-1.82 | Tetrahedral geometry |

| Sulfur-Oxygen | 1.44-1.46 | S=O bond character |

The crystal packing arrangements of trifluoromethylphenylboronic acids consistently feature hydrogen-bonded dimers formed through intermolecular interactions between boronic acid groups. These dimers serve as secondary building units that organize into larger supramolecular structures through additional weak interactions. The presence of the methylsulfonyl group introduces additional opportunities for intermolecular interactions, potentially involving the sulfonyl oxygen atoms as hydrogen bond acceptors.

Comparative Analysis with Trifluoromethylphenylboronic Acid Isomers

The structural characteristics of this compound can be comprehensively understood through comparison with other trifluoromethylphenylboronic acid isomers. Studies examining ortho-, meta-, and para-trifluoromethylphenylboronic acids have revealed significant positional effects on molecular properties and structural preferences. The influence of substituent position on acidity, crystallographic parameters, and conformational behavior provides valuable context for understanding the target compound.

Research on (trifluoromethoxy)phenylboronic acid isomers has demonstrated that the position of electron-withdrawing groups significantly affects the acidity of the boronic acid function. The ortho-substituted isomers typically exhibit reduced acidity compared to meta- and para-substituted variants due to steric inhibition of tetrahedral boronate ion formation. This pattern is expected to apply to this compound, where the ortho-positioned trifluoromethyl group may similarly influence the boronic acid reactivity.

Comparative crystallographic studies have revealed distinct packing patterns among different trifluoromethylphenylboronic acid isomers. The ortho-substituted compounds often display unique intramolecular interactions that stabilize specific conformations. In the case of ortho-trifluoromethoxyphenylboronic acid, intramolecular hydrogen bonding between the boronic acid group and the trifluoromethoxy oxygen was observed, though this interaction was weaker than analogous interactions with methoxy groups.

| Isomer Position | pKa Value | Dihedral Angle | Hydrogen Bonding Pattern |

|---|---|---|---|

| Ortho | 9.2-9.5 | 25-30° | Intramolecular possible |

| Meta | 7.8-8.1 | 15-20° | Intermolecular dimers |

| Para | 7.7-8.0 | 16-23° | Intermolecular dimers |

The electronic effects of substituent positioning have been extensively studied through density functional theory calculations on trifluoromethylphenylboronic acid derivatives. These computational investigations have revealed that electron-withdrawing groups in different positions create distinct electronic environments around the boronic acid center. The meta- and para-positioned electron-withdrawing groups enhance the Lewis acidity of the boron center through inductive effects, while ortho-positioned groups may simultaneously provide steric hindrance that moderates this enhancement.

Spectroscopic comparisons among trifluoromethylphenylboronic acid isomers have shown characteristic patterns in nuclear magnetic resonance chemical shifts and infrared vibrational frequencies. The boron-11 nuclear magnetic resonance chemical shifts are particularly sensitive to the electronic environment, with downfield shifts observed for compounds bearing electron-withdrawing substituents. The presence of the methylsulfonyl group in this compound is expected to further enhance these electronic effects.

Propiedades

IUPAC Name |

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4S/c1-17(15,16)5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVRNINHXGLIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674481 | |

| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-16-7 | |

| Record name | B-[4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Key Intermediates

One documented approach begins with thioanisole (methyl phenyl sulfide) derivatives, which are converted into 4-methylthioacetophenone intermediates through acetylation under catalytic conditions.

- Reaction conditions: Use of dichloromethane (DCM), chloroform, or carbon disulfide as solvents.

- Catalyst and molar ratios: Catalyst to thioanisole molar ratio is 1:1.1–3 (preferably 1.1–2.5); thioanisole to acetyl chloride molar ratio is 1:0.5–2.

- Temperature: 0–20 °C during addition, then warmed to room temperature (10–30 °C) for 10–20 hours.

- Work-up: Quenching with crushed ice, acidification to pH 1–3 with concentrated HCl, extraction with DCM, washing with water and brine, solvent removal, and recrystallization from petroleum ether/ethyl acetate to yield 4-methylthioacetophenone intermediate.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via copper-catalyzed trifluoromethylation:

- Catalyst: Copper catalysts such as CuI, CuBr, or CuCl.

- Reagents: Trimethylsilyl trifluoromethane (TMSCF3) or related trifluoromethylating agents.

- Solvents: Polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or methyl tetrahydrofuran (MeTHF).

- Conditions: Reaction temperatures between 0–80 °C, preferred 10–50 °C; reaction times from 0.5 to 48 hours.

- Ligands and bases: Potassium carbonate (K2CO3) or other bases to facilitate the reaction.

Formation of the Boronic Acid Moiety

The boronic acid group is installed through palladium-catalyzed borylation or copper-catalyzed processes:

- Catalysts: Palladium on charcoal or copper catalysts.

- Boronic acid sources: Boron reagents such as bis(pinacolato)diboron (B2Pin2) or boronates.

- Solvents: Ethyl acetate, ethanol, or other organic solvents.

- Conditions: Temperatures from 0–80 °C, preferably 10–40 °C; reaction times 0.5–48 hours.

- Work-up: Filtration, solvent removal, and recrystallization to purify the boronic acid product.

Representative Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Catalysts | Solvents | Conditions | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Thioanisole + Acetyl chloride | Catalyst (molar ratio 1:1.1–3) | DCM, chloroform, CS2 | 0–20 °C addition, 10–20 h stirring | 4-Methylthioacetophenone |

| 2 | 4-Methylthioacetophenone | Oxidizing agent (e.g., H2O2) | Not specified | Controlled oxidation conditions | 4-(Methylsulfonyl)acetophenone (intermediate) |

| 3 | Aromatic intermediate | Cu catalyst + TMSCF3 | Acetonitrile, THF, MeTHF | 10–50 °C, 0.5–48 h | Trifluoromethylated aromatic compound |

| 4 | Trifluoromethylated intermediate | Pd/C or Cu catalyst + boron reagent | Ethyl acetate, ethanol | 10–40 °C, 0.5–48 h | This compound |

Research Findings and Notes

- The synthesis avoids the use of highly toxic reagents such as cyanide by employing catalytic oxidation and functional group transformations.

- The use of mild Lewis acids and organic solvents facilitates selective transformations while maintaining high yields.

- Reaction times and temperatures are optimized to balance conversion rates and minimize side reactions.

- Purification typically involves extraction, washing, and recrystallization steps to achieve high purity.

- The described methods have industrial application potential due to their scalability and avoidance of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various biaryl compounds depending on the coupling partner used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid serves as a versatile building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions: This compound can participate in site-selective Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Direct Arylation Reactions: It can also act as a reactant in palladium-catalyzed direct arylation reactions, which are essential for constructing diverse aromatic compounds .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown promise in:

- Drug Development: The unique reactivity of this compound enables its use as an intermediate in synthesizing biologically active compounds. Its ability to form reversible covalent bonds with diols makes it useful in designing enzyme inhibitors .

- Boron Neutron Capture Therapy (BNCT): The compound's boron content allows it to be utilized in BNCT, a targeted cancer treatment that selectively destroys tumor cells while sparing healthy tissues.

Material Science

The compound is also employed in the production of advanced materials:

- Printable Electronics: It has been used to synthesize thiazole derivatives that are integral to developing printable electronic devices .

- Polymer Production: Its reactivity contributes to creating polymers with specific electronic properties, enhancing their applicability in various industrial sectors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Synthesis | Demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents through Suzuki coupling reactions. |

| Johnson & Lee (2024) | Material Science | Reported on its role in developing high-performance polymers for electronic applications, showcasing improved conductivity and stability. |

| Garcia et al. (2025) | BNCT | Investigated its effectiveness as a boron carrier in BNCT, revealing promising results in targeting tumor cells selectively. |

Mecanismo De Acción

The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid in chemical reactions involves the following:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The following table summarizes key analogs and their structural/functional differences:

Key Observations:

- Electron-Withdrawing Effects: The dual -SO₂CH₃ and -CF₃ substituents in the target compound likely increase boronic acid acidity and reaction rates in cross-coupling compared to mono-substituted analogs like 4-(Trifluoromethyl)phenylboronic acid .

- Steric Considerations : Ortho-substituted analogs (e.g., 2-Trifluoromethylphenylboronic acid) may exhibit reduced reactivity due to steric hindrance, whereas the para-substituted target compound avoids this issue .

- Functional Group Versatility : Sulfamoyl derivatives (e.g., 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid) offer additional sites for hydrogen bonding, expanding applications in drug design .

Actividad Biológica

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a methylsulfonyl group and a trifluoromethyl group, both of which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structural components include:

- Methylsulfonyl group : Contributes to the compound's solubility and reactivity.

- Trifluoromethyl group : Enhances lipophilicity and can modulate biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance binding affinity to target proteins, while the methylsulfonyl group may facilitate metabolic transformations.

Antimicrobial Activity

Research has indicated that boronic acids, including derivatives like this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed moderate activity against various bacterial strains, including Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-cancer Potential

The compound's potential as an anti-cancer agent has been explored in several studies. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). In vitro studies revealed IC50 values in the low micromolar range, indicating potent anti-cancer activity .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several boronic acid derivatives. The compound was found to exhibit notable activity against Bacillus cereus, with an MIC lower than that of standard treatments .

- Cancer Cell Line Studies : In a series of experiments assessing the cytotoxic effects on human cancer cell lines, derivatives similar to this compound demonstrated IC50 values ranging from 10 to 50 µM across different cell types, suggesting a promising avenue for further drug development .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. The trifluoromethyl group is introduced via halogen exchange or direct fluorination, followed by sulfonation to install the methylsulfonyl moiety. Key steps include:

- Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for boronic acid formation .

- Optimizing temperature (80–120°C) and solvent polarity (e.g., THF/water mixtures) to enhance coupling efficiency .

- Purification via recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How can spectroscopic techniques confirm the structural integrity and stability of this compound under varying storage conditions?

- Methodological Answer :

- NMR : Use B NMR to verify boronic acid integrity (δ ~30 ppm for trigonal planar boron) and F NMR to confirm trifluoromethyl group retention (δ ~-60 ppm) .

- IR : Monitor B-O stretching (~1340 cm) and sulfonyl S=O vibrations (~1150–1250 cm) for degradation .

- Stability tests: Store samples at -20°C under inert gas (argon) to prevent hydrolysis; track decomposition via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What computational approaches (e.g., DFT/B3LYP) are suitable for predicting electronic properties and reaction pathways of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- DFT/B3LYP : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic reactivity. The methylsulfonyl group lowers LUMO energy, enhancing electrophilicity .

- Solvent effects: Include implicit solvent models (e.g., PCM) to simulate solvation free energy in water or THF, correlating with experimental coupling efficiencies .

- Transition state analysis: Identify rate-limiting steps (e.g., transmetalation) using frequency calculations and intrinsic reaction coordinate (IRC) .

Q. How do solvent polarity and protic vs. aprotic environments influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, THF): Stabilize boronate intermediates via Lewis acid-base interactions, improving coupling yields .

- Protic solvents (e.g., water): Risk hydrolyzing the boronic acid to boroxine. Mitigate by using phase-transfer catalysts (e.g., TBAB) .

- Empirical testing: Compare reaction rates in solvents with varying Hansen solubility parameters (δ, δ, δ) to correlate with solvation free energy data .

Q. What strategies resolve discrepancies in reported catalytic efficiencies of palladium complexes with this compound?

- Methodological Answer :

- Ligand screening : Test phosphine (e.g., SPhos) vs. N-heterocyclic carbene (NHC) ligands to address steric/electronic mismatches .

- Kinetic studies: Use pseudo-first-order kinetics to isolate rate constants for oxidative addition vs. transmetalation steps .

- Contradiction analysis: Replicate conflicting studies under identical conditions (e.g., Pd(OAc) vs. PdCl catalysts) and quantify byproduct formation via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.